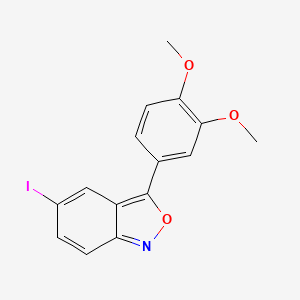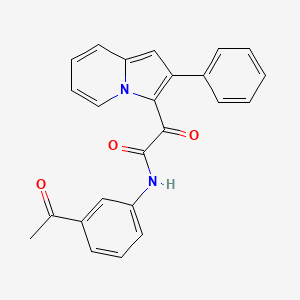![molecular formula C14H13NO4 B11481784 4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B11481784.png)
4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Naphthyridines were first synthesized in 1893 by Reissert, and their rigid planar structure makes them useful in various applications.
- This compound has gained attention due to its luminescence properties, antibacterial activity, anti-inflammatory effects, and more .
4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione: , belongs to the naphthyridine family.
Preparation Methods
- The key starting material for synthesizing this compound is 6-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde .
- It is obtained via Friedlander condensation of 5-amino-3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with cyanoacetamide.
- Subsequent multistep reactions lead to the desired compound .
Chemical Reactions Analysis
- Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., alkyl halides).
- Major products depend on the specific reaction conditions and substituents .
4-methoxyphenyl-1,8-naphthyridine-3,4-dione: undergoes various reactions:
Scientific Research Applications
Chemistry: Used as a fluorescent probe or sensor due to its luminescent properties.
Biology: Investigated for antibacterial and antitumoral effects.
Industry: May find use in luminescent materials and local anesthetics.
Mechanism of Action
- The exact mechanism remains an active area of research.
- It likely interacts with specific molecular targets or pathways, leading to its observed effects.
- Further studies are needed to elucidate the precise mechanisms .
Comparison with Similar Compounds
- Similar compounds include other naphthyridines, such as 1,8-naphthyridine derivatives.
- its specific combination of substituents sets it apart .
4-methoxyphenyl-1,8-naphthyridine-3,4-dione: stands out due to its unique structure.
Properties
Molecular Formula |
C14H13NO4 |
|---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-1,3,4,7-tetrahydrofuro[3,4-b]pyridine-2,5-dione |
InChI |
InChI=1S/C14H13NO4/c1-18-9-4-2-8(3-5-9)10-6-12(16)15-11-7-19-14(17)13(10)11/h2-5,10H,6-7H2,1H3,(H,15,16) |
InChI Key |
OPIWTPFMIVJDBM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)NC3=C2C(=O)OC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-(methoxymethyl)-6-methyl-3-{[(4-nitrophenyl)carbonyl]amino}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11481714.png)
![1-(1,3-benzothiazol-2-yl)-4-(3-ethoxy-4-methoxyphenyl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11481728.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxoacetamide](/img/structure/B11481736.png)
![1-(3,4-dichlorobenzyl)-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11481741.png)

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,5-difluorophenyl)propanamide](/img/structure/B11481749.png)
![Ethyl 7-(3-ethoxy-4-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11481759.png)
![Pyrrolo[1,2-c][1,3,2]diazaphosphorine-4-carbonitrile, 1,5,6,7-tetrahydro-1-(methylthio)-3-(1-piperidinyl)-, 1-sulfide](/img/structure/B11481760.png)

![N-{7-[(4-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenoxyacetamide](/img/structure/B11481765.png)
![2,4,5-trimethoxy-N-[8-(morpholin-4-ylsulfonyl)dibenzo[b,d]furan-3-yl]benzamide](/img/structure/B11481771.png)
![N-{2-[({3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]ethyl}pyrazine-2-carboxamide](/img/structure/B11481779.png)

